Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C13H12ClNO2S . It is also known as ethyl 2- (4-chlorophenyl)-4-methyl-1H-1lambda3-thiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.76 .Scientific Research Applications
Synthesis and Structural Characterization
- A notable aspect of thiazole research focuses on the synthesis and structural characterization of derivatives. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and analyzed using various spectroscopic methods and X-ray diffraction, revealing insights into its molecular structure and stability mechanisms, such as intramolecular hydrogen bonds and π…π interactions. These findings contribute to the broader understanding of thiazole chemistry and the design of new compounds with tailored properties (Haroon et al., 2018).
Biological Applications
- Thiazole derivatives have shown promise in biological applications, particularly in the development of antimicrobial and antiviral agents. For example, research on the antimicrobial activity of new 4-arylazo-3-methylthiophene disperse dyes on polyester fabrics demonstrated the potential of thiazole-based compounds to inhibit bacterial growth, highlighting their potential in medical and textile applications (Gafer & Abdel‐Latif, 2011).
Material Science and Photophysical Properties
- The photophysical properties of thiazole derivatives have been explored for their potential applications in material science. Studies on the synthesis and characterization of thiazole and pyrazole derivatives revealed their promising photophysical behaviors and fluorescence, which are crucial for developing advanced materials and optical devices (Amati et al., 2010).
Anticancer Research
- Thiazole compounds have also been investigated for their anticancer activities. Research into novel thiadiazoles and thiazoles incorporating pyrazole moiety as anticancer agents showed that these compounds exhibit significant inhibitory effects on cancer cell lines, offering insights into the design of new anticancer drugs (Gomha et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, resulting in various biological activities . For instance, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect various biological pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Future Directions
The future directions for research on Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate and related compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . This could include more in-depth studies on their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties.
Biochemical Analysis
Biochemical Properties
Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also interacts with proteins involved in cellular signaling, potentially modulating pathways that control cell growth and apoptosis . These interactions are primarily mediated through binding to active sites or allosteric sites on the enzymes and proteins, altering their conformation and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, which can impact the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, depending on the target enzyme. For example, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, the compound can influence gene expression by binding to transcription factors and modulating their activity, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of inflammatory pathways and prolonged modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, activity, and toxicity . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes through transporter proteins, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and activity . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing cellular processes such as metabolism and signaling .
Properties
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXWUQUHVRTIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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